molecular formula C11H10OS B169673 2-(2-Methoxyphenyl)thiophene CAS No. 17595-92-5

2-(2-Methoxyphenyl)thiophene

Cat. No.: B169673
CAS No.: 17595-92-5
M. Wt: 190.26 g/mol
InChI Key: QRNCSFYYBGVITK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom

Mechanism of Action

Target of Action

Thiophene-based compounds are known to interact with a variety of biological targets, contributing to their diverse pharmacological effects .

Mode of Action

It’s known that thiophene derivatives can undergo various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst .

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight, logp, and polar surface area, can influence its pharmacokinetic profile .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may exert multiple effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-(2-Methoxyphenyl)thiophene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which thiophene derivatives can undergo, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the thiophene derivative .

Cellular Effects

Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiophene derivatives have been reported to show changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiophene derivatives have been reported to show varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiophene derivatives have been reported to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiophene derivatives have been reported to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Thiophene derivatives have been reported to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-bromoanisole (2-bromo-1-methoxybenzene) can be coupled with thiophene-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)thiophene has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    2-Phenylthiophene: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-(2-Hydroxyphenyl)thiophene: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions and solubility.

    2-(2-Methylphenyl)thiophene: Contains a methyl group instead of a methoxy group, affecting its electronic properties and steric hindrance.

Uniqueness: The methoxy group can donate electron density to the aromatic system, enhancing the compound’s nucleophilicity and making it more reactive in certain chemical reactions .

Properties

IUPAC Name

2-(2-methoxyphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNCSFYYBGVITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393692
Record name 2-(2-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17595-92-5
Record name 2-(2-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromothiophene (7.2 g, 43.9 mmol), 2-methoxyphenylboronic acid (6.7 g, 43.9 mmol), palladium acetate (0.14 g, 0.62 mmol), triphenylphosphine (0.6 mg, 2.3 mmol) and potassium phosphate (9.40 g, 44.3 mmol) were added to a flask. A mixture solution of 10 mL of water and 40 mL of dimethoxyethane was added and reflux was performed for 6 hours. After cooling to room temperature, aqueous ammonium chloride solution (50 mL) and diethyl ether (100 mL) were added. The organic layer was separated. After extracting the residue using diethyl ether, the collected organic layer was dried with magnesium sulfate. After removing volatile materials, followed by purification via silica gel chromatography using hexane, 7.9 g (yield: 95%) of 2-(2′-methoxyphenyl)thiophene was obtained as colorless liquid.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Quantity
0.6 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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